N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide moiety via a sulfanyl bridge. The sulfanylacetamide linker enhances structural flexibility, enabling interactions with biological targets.
Properties
Molecular Formula |
C19H19N5O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-2-26-15-6-4-14(5-7-15)24-19(21-22-23-24)29-12-18(25)20-13-3-8-16-17(11-13)28-10-9-27-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,25) |
InChI Key |
MTSSBRHBJNMJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction: Cycloaddition of Nitrile and Sodium Azide
The tetrazole core is synthesized via a [3+2] cycloaddition between 4-ethoxybenzonitrile and sodium azide under catalytic conditions. This method is efficient and scalable.
Mechanism :
-
Cyanide activation : Cu(II) coordinates to the nitrile, increasing electrophilicity.
-
Azide attack : Sodium azide performs a nucleophilic attack, forming a tetrazole ring.
Thiol Functionalization
The tetrazole intermediate is converted to the thiol derivative for subsequent coupling. Common methods include:
-
Direct mercaptation : Reaction with H₂S gas or thiourea derivatives.
-
Halogen displacement : Substitution of a bromide or iodide with H₂S.
For example, 5-bromo-1-(4-ethoxyphenyl)-1H-tetrazole reacts with sodium sulfide in DMF to yield the thiol.
Step 2: Preparation of Benzodioxin Acetamide Precursor
Acetamide Formation
The benzodioxin acetamide is synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl chloride or bromoacetamide derivatives.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 2,3-Dihydro-1,4-benzodioxin-6-amine | Bromoacetyl chloride, Et₃N, DCM | 70–80% |
Mechanism :
-
Amide bond formation : Nucleophilic attack of the amine on the bromoacetyl electrophile.
-
Deprotonation : Triethylamine neutralizes HBr.
Bromide Intermediate Activation
The bromoacetamide intermediate is often activated for nucleophilic substitution. For example, LiH in DMF enhances the leaving group ability of bromide.
Step 3: Sulfanylation Coupling
Thiol-Tetrazole Linkage Formation
The sulfanyl bond is introduced via an S -alkylation or S -arylation reaction between the thiolate (from tetrazole) and the bromoacetamide.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Tetrazole thiol, benzodioxin bromoacetamide | K₂CO₃, DMF, 60°C, 12 hr | 60–75% |
Mechanism :
-
Thiolate generation : Base (e.g., K₂CO₃) deprotonates the thiol to form a nucleophilic sulfide.
-
Nucleophilic displacement : Sulfide attacks the electrophilic carbon in the bromoacetamide.
Optimization Strategies
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Temperature control : Elevated temperatures (60–80°C) improve yields but risk side reactions.
-
Catalyst use : Phase-transfer catalysts (e.g., TBAB) may improve efficiency.
Alternative Routes and Challenges
Challenges in Sulfanylation
-
Oxidation risks : Thiol groups are prone to disulfide formation under aerobic conditions.
-
Steric hindrance : Bulky substituents (e.g., 4-ethoxyphenyl) may slow reaction kinetics.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the tetrazole ring or other functional groups may occur.
Substitution: The phenyl group can participate in substitution reactions, such as electrophilic aromatic substitution.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has diverse applications:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Industry: It could find use in materials science or as a building block for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Modifications : The target compound shares the 2,3-dihydro-1,4-benzodioxin core with all analogs but differs in the heterocyclic substituent (tetrazole vs. triazole, thiadiazole, or carboxylic acid).
The 4-ethoxyphenyl group on the tetrazole may improve lipophilicity and metabolic stability relative to pyridinyl or furylmethyl groups in analogs .
Biological Activity :
- Carboxylic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrate anti-inflammatory activity, suggesting the benzodioxin core itself contributes to target engagement .
- Sulfanyl-linked triazole/oxadiazole analogs exhibit antibacterial properties, implicating the sulfanyl bridge and heterocyclic moieties in microbial target inhibition .
Pharmacological Gaps
- No direct data on the target compound’s antibacterial or anti-inflammatory activity are available in the evidence.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its therapeutic potential against various diseases.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-ethoxyphenyl tetrazole derivatives. The initial step involves the formation of sulfonamide intermediates, which are further modified to yield the final product. The synthesis pathway can be summarized as follows:
-
Formation of Sulfonamide :
- Reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-ethoxybenzenesulfonyl chloride in an alkaline medium.
- Characterization techniques such as IR spectroscopy and NMR were employed to confirm the structure of the synthesized compound.
-
Final Product Formation :
- The sulfonamide is then reacted with acetamide derivatives to produce this compound.
Characterization Data
| Characterization Method | Observations |
|---|---|
| IR Spectroscopy | Key peaks at 3247 cm (N-H stretching), 1713 cm (C=O stretching) |
| NMR | Chemical shifts indicating the presence of aromatic protons and functional groups |
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 16 |
| P. aeruginosa | 32 |
These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assay. The results showed a dose-dependent increase in antioxidant activity:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 1000 | 98.91 |
| 500 | 98.75 |
| 250 | 54.13 |
This suggests that the compound possesses considerable antioxidant properties, which may contribute to its therapeutic effects.
Enzyme Inhibition Studies
The compound was also evaluated for its ability to inhibit key enzymes associated with diabetes and Alzheimer's disease:
- α-glucosidase Inhibition : Demonstrated IC50 values comparable to standard drugs used in diabetes management.
- Acetylcholinesterase Inhibition : Significant inhibition was observed, indicating potential benefits in treating Alzheimer's disease.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in animal models:
-
Diabetes Model : In diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels, comparable to glibenclamide.
- Results : Blood glucose levels decreased from ~400 mg/dL to ~120 mg/dL after seven days of treatment.
- Alzheimer's Model : In models expressing β-amyloid plaques, treatment with the compound reduced plaque accumulation by approximately 67%, suggesting neuroprotective effects.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions optimized for yield and purity:
- Step 1 : Preparation of the benzodioxin amine precursor via nucleophilic aromatic substitution (120°C, DMF, 8 hours) .
- Step 2 : Tetrazole-thiol coupling using 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol under nitrogen atmosphere with K₂CO₃ in dry DMF (60°C, 6 hours) .
- Step 3 : Acetamide bond formation via carbodiimide-mediated coupling (EDC/HOBt, dichloromethane, RT, 4 hours) . Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Temperature | 60–80°C | Minimizes side reactions |
| Reaction Time | 4–6 hours per step | Balances completion vs. degradation |
| Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >90% purity . |
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: A combination of techniques ensures accurate structural confirmation:
- ¹H/¹³C NMR : Assign peaks for benzodioxin (δ 4.2–4.4 ppm, OCH₂), tetrazole (δ 8.1–8.3 ppm, aromatic protons), and acetamide (δ 2.1 ppm, CH₂) .
- IR Spectroscopy : Confirm S–H (2550 cm⁻¹) and C=O (1680 cm⁻¹) functional groups .
- HRMS : Validate molecular formula (e.g., C₂₀H₁₉N₅O₃S₂, [M+H]⁺ = 442.0952) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against COX-2 or EGFR kinases (10–100 μM range) using fluorogenic substrates .
- Anticancer Activity : MTT assay on HeLa or MCF-7 cells (48-hour exposure, IC₅₀ calculation) .
- Antimicrobial Screening : Agar dilution method against S. aureus and E. coli (MIC determination) . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
Methodological Answer: Integrate quantum chemistry and cheminformatics for predictive insights:
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Solvent Effects : Simulate solvation energies in DMF or ethanol using COSMO-RS .
- Machine Learning : Train models on existing reaction data (yield, conditions) to predict optimal parameters . Validate computational predictions with small-scale experiments (0.1 mmol) before scaling up .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies through systematic re-evaluation:
- Assay Standardization : Use identical cell lines (e.g., HepG2), passage numbers, and serum concentrations .
- Purity Verification : HPLC analysis (≥95% purity, C18 column, acetonitrile/water gradient) .
- Dose-Response Curves : Test 8–10 concentrations in triplicate to generate robust IC₅₀ values .
- Meta-Analysis : Apply statistical models (e.g., ANOVA with post-hoc Tukey test) to compare datasets . Conflicting results may arise from structural analogs (e.g., methoxy vs. ethoxy substituents), necessitating comparative SAR studies .
Q. What strategies elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer: Combine biochemical and biophysical approaches:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (KD calculation) .
- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites (PDB: 1M17 for COX-2) .
- Cellular Imaging : Track subcellular localization via confocal microscopy (fluorescent tagging) .
- Proteomics : Identify differentially expressed proteins in treated vs. untreated cells via LC-MS/MS . Cross-validate findings with siRNA knockdown or competitive inhibition assays .
Data Contradiction Analysis Example
Case : Discrepant IC₅₀ values (12 μM vs. 45 μM) in cytotoxicity studies.
Resolution Workflow :
Verify compound identity (NMR, HRMS) .
Re-test under standardized conditions (24-hour vs. 48-hour exposure) .
Analyze batch purity (HPLC) and exclude degradation products .
Use Design of Experiments (DoE) to assess factors like serum concentration or pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
